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Compound of Interest

Compound Name:
6-

(Pentafluorosulfanyl)benzooxazole

Cat. No.: B3027756 Get Quote

Disclaimer: Specific spectroscopic data for 6-(pentafluorosulfanyl)benzooxazole is not

readily available in the cited literature. This guide provides representative spectroscopic data

and experimental protocols for structurally related aromatic compounds containing the

pentafluorosulfanyl (SF5) group, which can serve as a reference for researchers in the field of

drug development and materials science.

This technical guide offers an in-depth overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data characteristic of aromatic compounds

substituted with the pentafluorosulfanyl (SF5) moiety. The information is compiled from various

scientific sources and is intended for researchers, scientists, and drug development

professionals.

Spectroscopic Data Summary
The following tables summarize typical spectroscopic data for aromatic compounds bearing a

pentafluorosulfanyl group. These values are illustrative and can vary depending on the specific

molecular structure and substitution pattern of the aromatic ring.

Table 1: Representative ¹H NMR Data for SF5-Substituted Aromatic Compounds
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Chemical Shift (δ) ppm Multiplicity Assignment

7.0 - 8.5 m, d, s Aromatic Protons (Ar-H)

Note: The chemical shifts of aromatic protons are influenced by the electronic effects of the

SF5 group and other substituents on the aromatic ring. Aryl protons typically appear in the

range of 6.5-8.0 ppm[1].

Table 2: Representative ¹³C NMR Data for SF5-Substituted Aromatic Compounds

Chemical Shift (δ) ppm Assignment

110 - 160 Aromatic Carbons (Ar-C)

150 - 155 (m) Carbon attached to SF5 (Ar-C-SF5)

Note: Carbons in an aromatic ring typically absorb in the 110 to 140 δ range[1][2][3]. The

carbon directly attached to the SF5 group often appears as a multiplet due to C-F coupling.

Table 3: Representative ¹⁹F NMR Data for SF5-Substituted Aromatic Compounds

Chemical Shift (δ)
ppm

Multiplicity Assignment J (Hz)

60 - 95 pentet Axial Fluorine (SFax) ~150

60 - 95 doublet
Equatorial Fluorines

(SFe?)
~150

Note: The ¹⁹F NMR spectrum of the SF5 group is characteristic, typically showing a pentet for

the axial fluorine and a doublet for the four equatorial fluorines, with a coupling constant (J??)

of approximately 150 Hz[4]. The exact chemical shifts can vary depending on the electronic

environment of the aromatic ring.

Table 4: Representative IR Absorption Data for SF5-Substituted Aromatic Compounds
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Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Weak to Medium Aromatic C-H Stretch[2][3][5]

1600 - 1450 Medium to Strong
Aromatic C=C Ring Stretch[2]

[3][5]

900 - 675 Strong
C-H Out-of-Plane Bending[3]

[5][6]

800 - 900 Strong S-F Stretch

Note: The presence of an aromatic ring is indicated by C-H stretching above 3000 cm⁻¹ and

C=C stretching in the 1600-1450 cm⁻¹ region[2][3][5]. Strong absorptions in the 800-900 cm⁻¹

range are characteristic of S-F vibrations.

Table 5: Representative Mass Spectrometry Data for SF5-Substituted Aromatic Compounds

m/z Interpretation

[M]⁺ Molecular Ion

[M-F]⁺ Loss of a Fluorine atom

[M-SFn]⁺ Fragmentation of the SF5 group

[SF5]⁺ Pentafluorosulfanyl cation (m/z 127)

Note: The molecular ion peak is typically observed in the mass spectra of SF5-containing

compounds[7]. Common fragmentation patterns involve the loss of fluorine atoms or parts of

the SF5 group.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[8]
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

¹H NMR: Spectra are referenced to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).

¹³C NMR: Spectra are referenced to the deuterated solvent peak.

¹⁹F NMR: Spectra can be acquired with or without proton decoupling.[9] Chemical shifts are

referenced to an external standard such as CFCl₃ (δ = 0 ppm).[4] The large chemical shift

dispersion of ¹⁹F NMR makes it a sensitive probe for the local electronic environment.[9]

2.2 Infrared (IR) Spectroscopy

IR spectra are commonly recorded on a Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: Solid samples can be analyzed as a KBr pellet or using an Attenuated

Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between

salt plates (e.g., NaCl or KBr).

Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹. A

background spectrum is recorded and subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, with Electrospray Ionization

(ESI) and Electron Ionization (EI) being common for organic molecules.

Sample Preparation: For ESI, dissolve the sample in a suitable solvent (e.g., methanol,

acetonitrile) to a concentration of approximately 1 mg/mL and then dilute to the low µg/mL or

ng/mL range.[10] For EI, a volatile sample is introduced into the ion source.

Data Acquisition: The instrument is calibrated using a known standard. Data is collected in

either positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be

used to determine the exact mass and elemental composition of the molecule and its

fragments.[7][8]
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Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a

novel chemical compound.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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